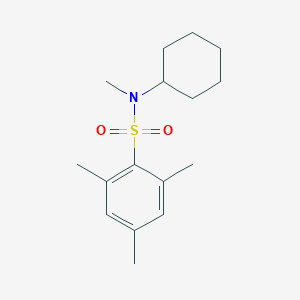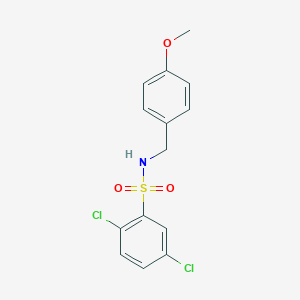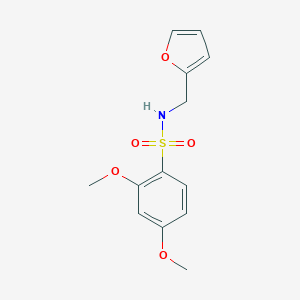
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as FPTP and has been the subject of several research studies.
Wirkmechanismus
The mechanism of action of FPTP is not fully understood. However, studies have suggested that FPTP may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FPTP may also have neuroprotective effects by preventing the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
Studies have shown that FPTP has a low toxicity profile and does not cause significant damage to normal cells. FPTP has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects. FPTP may also have anti-inflammatory effects, which could be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPTP in lab experiments is its low toxicity profile, which makes it a safer alternative to other chemical compounds. FPTP is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using FPTP in lab experiments is its limited solubility in water, which may affect its bioavailability in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione. One area of interest is the development of FPTP derivatives with improved solubility and bioavailability. Another area of research is the investigation of FPTP's potential use in combination therapy with other anti-cancer or neuroprotective agents. Additionally, further studies are needed to fully understand the mechanism of action of FPTP and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione is a chemical compound that has been studied for its potential applications in various fields. The synthesis of FPTP can be achieved through several methods, and its low toxicity profile makes it a safer alternative to other chemical compounds. FPTP has been investigated for its potential use in the treatment of cancer and neurological disorders, and future research may lead to the development of FPTP derivatives with improved solubility and bioavailability.
Synthesemethoden
The synthesis of 1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione can be achieved through several methods. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-thiophene carboxylic acid to form 2-fluoro-3-thiophenecarbonyl chloride. This intermediate is then reacted with phenylpiperazine and benzaldehyde to form FPTP.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione has been studied for its potential applications in various fields. In medicinal chemistry, FPTP has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. FPTP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione |
|---|---|
Molekularformel |
C20H15FN2O2S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-4-phenyl-3-thiophen-3-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H15FN2O2S/c21-16-8-4-5-9-17(16)22-12-18(24)23(15-6-2-1-3-7-15)19(20(22)25)14-10-11-26-13-14/h1-11,13,19H,12H2 |
InChI-Schlüssel |
ZYVKHHSEPNUNHC-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(C(=O)N1C2=CC=CC=C2F)C3=CSC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(=O)N(C(C(=O)N1C2=CC=CC=C2F)C3=CSC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)


![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)




